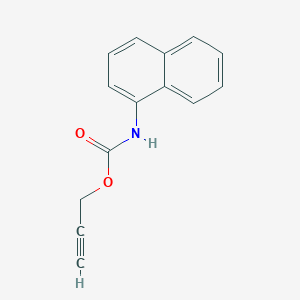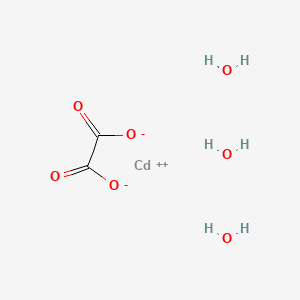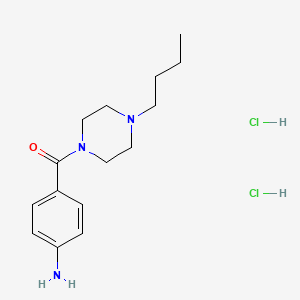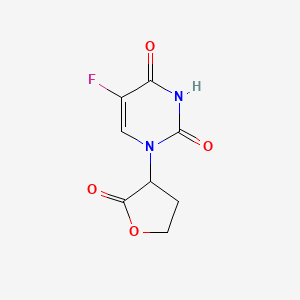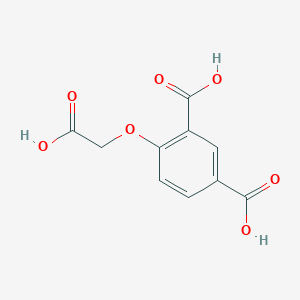![molecular formula C14H24O2 B14698090 [[1,1'-Bi(cyclohexane)]-1-yl]acetic acid CAS No. 25330-53-4](/img/structure/B14698090.png)
[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1,1’-Bi(cyclohexane)]-1-yl]acetic acid: is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as 1,1-Cyclohexanediacetic acid and 1,1-Bis(carboxymethyl)cyclohexane . This compound is characterized by its white crystalline powder form and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid typically involves the reaction of cyclohexane derivatives with acetic acid under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions including oxidation and carboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The process often includes steps like distillation and crystallization to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals. It is also studied for its effects on biological targets such as enzymes and receptors .
Industry: In industrial applications, [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is used in the production of polymers, resins, and other materials. It is also employed as a chemical intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cyclohexanediacetic acid: A closely related compound with similar chemical properties.
Cyclohexane-1,1-diacetic acid: Another similar compound used in various applications.
Uniqueness: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
25330-53-4 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-(1-cyclohexylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H24O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h12H,1-11H2,(H,15,16) |
Clé InChI |
YRBKQUVAMSPGJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CCCCC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


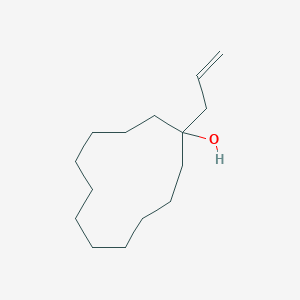

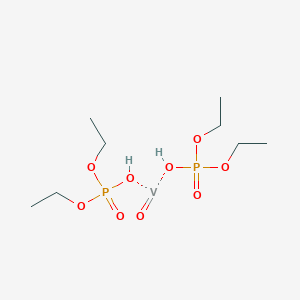
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
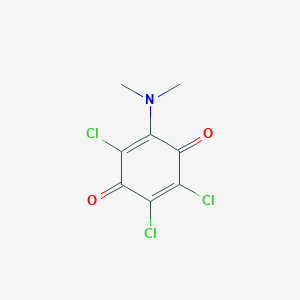
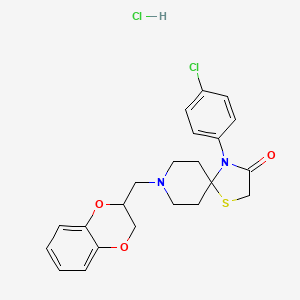
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

